1-(4-chlorophenyl)-5-methyl-4-tosyl-1H-1,2,3-triazole
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Overview
Description
1-(4-CHLOROPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE is a heterocyclic compound that features a triazole ring substituted with a chlorophenyl group, a methyl group, and a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE typically involves a multi-step process. One common method includes the cycloaddition reaction of azides with alkynes to form the triazole ring. The reaction conditions often require the use of copper (I) catalysts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
1-(4-CHLOROPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide: Shares similar structural features but differs in the core ring structure.
Benzenesulfonyl chloride: A simpler sulfonyl chloride compound used in similar substitution reactions.
Uniqueness
1-(4-CHLOROPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE is unique due to its triazole ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications.
Properties
Molecular Formula |
C16H14ClN3O2S |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)sulfonyltriazole |
InChI |
InChI=1S/C16H14ClN3O2S/c1-11-3-9-15(10-4-11)23(21,22)16-12(2)20(19-18-16)14-7-5-13(17)6-8-14/h3-10H,1-2H3 |
InChI Key |
UNFKBADXGRHCJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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